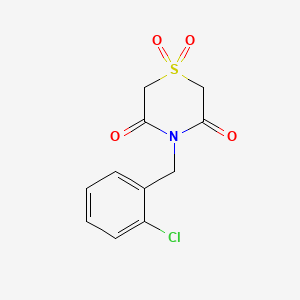

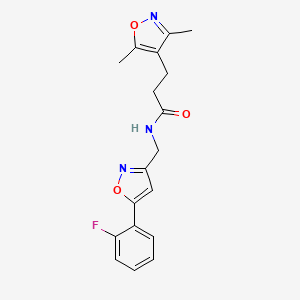

![molecular formula C19H19N3O3S2 B2954932 Ethyl 3-[(1,2,3-benzothiadiazol-6-ylcarbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate CAS No. 951901-96-5](/img/structure/B2954932.png)

Ethyl 3-[(1,2,3-benzothiadiazol-6-ylcarbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains a benzothiadiazole unit, which is a bicyclic aromatic chemical composed of a benzene ring fused to a 1,2,3-thiadiazole . It also contains an ester and a secondary amide, both of which are common functional groups in organic chemistry .

Molecular Structure Analysis

The molecule likely contains multiple bonds, aromatic bonds, and possibly rotatable bonds. It likely has a complex structure with multiple rings, including five-membered and six-membered rings .Chemical Reactions Analysis

Benzothiadiazole is much less nucleophilic than naphthalene, and its nitration is slow. Many of its simple derivatives have been made from 2-aminothiophenols already having additional substituents .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Benzothiadiazole is a colorless solid and is soluble in organic solvents .Scientific Research Applications

Synthesis and Characterization

Ethyl 3-[(1,2,3-benzothiadiazol-6-ylcarbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate is used in the synthesis of various novel compounds. A study by Spoorthy et al. (2021) demonstrates its role in forming ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, which are further characterized for their structural properties using spectroscopic methods (Spoorthy et al., 2021).

Antimicrobial Evaluation

Compounds derived from this chemical are evaluated for their antimicrobial properties. For instance, Narayana et al. (2006) explored its derivatives for antibacterial and antifungal activities, identifying several compounds with promising biological activity (Narayana et al., 2006).

Novel Heterocycle Synthesis

The compound is instrumental in synthesizing novel heterocycles, as shown by Fang et al. (2013). Their study involves the creation of bis[2-methylthio-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl]benzenes, highlighting the method's effectiveness in yielding nitrogen-containing heterocycles (Fang et al., 2013).

Apoptosis-Inducing Agents in Cancer Research

Gad et al. (2020) utilized this chemical in the discovery of new apoptosis-inducing agents for breast cancer. The study conducted in vitro and in vivo evaluations, identifying compounds with significant antiproliferative potential (Gad et al., 2020).

Photovoltaic Performance

Helgesen et al. (2010) investigated the use of derivatives of this compound in polymer photovoltaic devices. Their study emphasizes the significance of the positioning of ester groups in these compounds, affecting the photovoltaic performance and film morphology (Helgesen et al., 2010).

Rationalization of Cyclocondensation Reactions

Dhameliya et al. (2017) conducted a study focusing on the cyclocondensation reaction of related compounds, providing insights into the selectivity switch of benzothiazole-2-carboxylates versus benzazine-3-ones/benzazine-2,3-diones. This research contributes to a better understanding of the chemical behavior of these compounds in aqueous media (Dhameliya et al., 2017).

Future Directions

Properties

IUPAC Name |

ethyl 3-(1,2,3-benzothiadiazole-6-carbonylamino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3S2/c1-3-25-19(24)17-16(12-6-4-10(2)8-14(12)26-17)20-18(23)11-5-7-13-15(9-11)27-22-21-13/h5,7,9-10H,3-4,6,8H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIGKVUHLGOEPRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(S1)CC(CC2)C)NC(=O)C3=CC4=C(C=C3)N=NS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

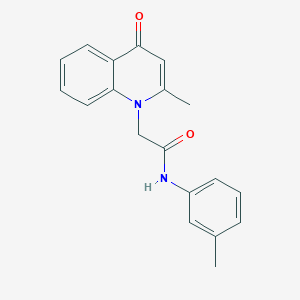

![8-(sec-butyl)-1,7-dimethyl-3-(2-oxo-2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2954858.png)

![2,4-Dimethoxythieno[3,2-d]pyrimidine](/img/structure/B2954861.png)

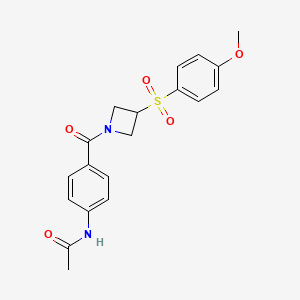

![1-(2-Methylphenyl)-5-phenacylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2954863.png)

![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(pyridin-2-yl)methanone](/img/structure/B2954865.png)

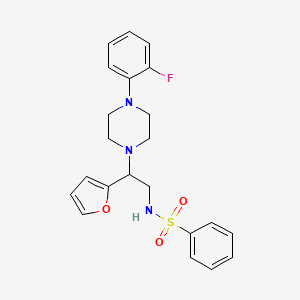

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2954870.png)

![Butyl 4-[(4-ethylthiadiazole-5-carbonyl)amino]benzoate](/img/structure/B2954871.png)